molecular formula C16H21BN2O4 B8150292 Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate

カタログ番号: B8150292
分子量: 316.2 g/mol
InChIキー: UOHSOCKLCAQGPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H21BN2O4 and its molecular weight is 316.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O4/c1-6-21-14(20)12-9-18-13-8-7-11(10-19(12)13)17-22-15(2,3)16(4,5)23-17/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHSOCKLCAQGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=C3C(=O)OCC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 1426136-45-9) is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly its inhibitory effects on specific enzymes and its pharmacokinetic properties.

  • Molecular Formula : C16H21BN2O4
  • Molecular Weight : 316.16 g/mol
  • IUPAC Name : Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate

Enzyme Inhibition

Recent studies have highlighted the compound's significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in various cellular processes including metabolism and cell signaling. The compound exhibited nanomolar range IC50 values , indicating potent inhibition:

CompoundIC50 (nM)
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate4 - 9
Other derivatives8 - 50

This data suggests that the compound could be a promising candidate for further development as a therapeutic agent targeting GSK-3β-related disorders such as Alzheimer's disease and diabetes .

Pharmacokinetic Properties

The pharmacokinetic profile of the compound has been assessed through various in vitro studies. Key findings include:

  • Absorption and Distribution : The compound demonstrated favorable absorption characteristics with improved permeability compared to earlier derivatives. This was assessed using MDCK-MDR1 permeability assays.
PropertyValue
PermeabilityImproved compared to INDZ analogues
TPSA (Topological Polar Surface Area)Decreased from INDZ derivatives

These modifications in physicochemical properties enhance the compound's potential for oral bioavailability .

Case Studies

A notable case study involved the synthesis and evaluation of several imidazo[1,2-a]pyridine derivatives including the target compound. The study focused on structure-activity relationships (SAR) that guided the design of more effective inhibitors. The results indicated that modifications leading to decreased TPSA correlated with increased permeability and potency .

Safety Profile

Toxicological assessments have indicated that the compound does not exhibit significant acute toxicity in animal models at high doses. This safety profile is crucial for its development as a therapeutic agent.

準備方法

Palladium-Catalyzed Borylation of Halogenated Intermediates

A pivotal method involves Suzuki-Miyaura coupling precursors, where brominated imidazo[1,2-a]pyridines undergo Miyaura borylation. As demonstrated in CN102786543A, 2-amino-5-bromopyridine is first converted to 2-aminopyridine-5-boronic acid pinacol ester via Pd(dppf)Cl₂-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂). Key parameters include:

  • Catalyst loading : 0.01–0.1 eq of Pd(dppf)Cl₂ ensures complete conversion without side reactions.

  • Solvent system : 1,4-dioxane optimizes solubility and stability of intermediates.

  • Temperature : 80–100°C balances reaction rate and decomposition risks.

This step achieves >90% yield (Table 1), with purity confirmed by ¹H NMR and mass spectrometry.

Table 1: Borylation of 2-Amino-5-Bromopyridine Under Varied Conditions

Pd Catalyst (eq)Temp (°C)Time (h)Yield (%)
0.01801692
0.05901295
0.1100889

Cyclization to Form the Imidazo[1,2-a]Pyridine Core

The boronate intermediate undergoes cyclization with chloroacetaldehyde in ethanol under reflux. CN102786543A reports a 67.3% yield for this step, influenced by:

  • Stoichiometry : Excess chloroacetaldehyde (1.3 eq) drives the reaction to completion.

  • pH control : Post-reaction adjustment to pH 8 with NaHCO₃ precipitates the product.

  • Workup : Ethyl acetate trituration removes unreacted starting materials.

Alternative Routes: Oxidative Coupling with β-Keto Esters

Wang et al. (2011) developed a one-pot synthesis using bis(acetyloxy)(phenyl)-λ³-iodane and BF₃·Et₂O to couple 2-aminopyridines with β-keto esters. While this method directly forms the imidazo[1,2-a]pyridine-3-carboxylate core, boronylation remains a separate step.

Reaction Optimization

  • Catalyst loading : 0.2 eq BF₃·Et₂O maximizes cyclization efficiency. Higher loadings (1.0 eq) favor α-acetoxylation side products.

  • Oxidant : Bis(acetyloxy)(phenyl)-λ³-iodane outperforms iodine(III) alternatives in regioselectivity.

Sequential Borylation-Cyclization Approach

Combining Miyaura borylation and cyclization into a two-step sequence (Figure 1) achieves an overall yield of 61.4% for the target compound:

Step 1 : Borylation of 2-amino-5-bromopyridine → 2-aminopyridine-5-boronic acid pinacol ester (95% yield).
Step 2 : Cyclization with chloroacetaldehyde → ethyl 6-borylated imidazo[1,2-a]pyridine-3-carboxylate (67.3% yield).

Critical Analysis of Methodologies

Palladium-Catalyzed vs. Oxidative Routes

  • Efficiency : The Pd-mediated route offers higher yields (61.4% overall) compared to oxidative methods (45–55%).

  • Scalability : CN102786543A’s protocol is validated at 5L scale, making it industrially viable.

  • Functional group tolerance : Pd catalysts accommodate diverse substituents on the pyridine ring.

Byproduct Formation and Mitigation

  • Deboronation : Protodeboronation during cyclization reduces yields. Using anhydrous K₂CO₃ and degassed solvents minimizes this.

  • Homocoupling : Excess B₂pin₂ (1.5 eq) suppresses Pd-catalyzed homocoupling of aryl bromides.

Industrial-Scale Recommendations

For GMP-compliant synthesis:

  • Catalyst removal : Silica gel filtration or activated carbon treatment ensures Pd residues <10 ppm.

  • Crystallization : Petroleum ether/MTBE mixtures yield >99% pure product by HPLC .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to introduce the boronic ester group into imidazo[1,2-a]pyridine scaffolds?

  • Methodological Answer : The boronic ester group is typically introduced via Suzuki-Miyaura cross-coupling precursors. For example, brominated or iodinated imidazo[1,2-a]pyridine intermediates (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) are reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . Post-reaction purification via silica gel chromatography (eluent: hexane/ethyl acetate) yields the boronic ester derivative.

Q. How is the purity and structural integrity of this compound verified after synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (DMSO-d6d_6) identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ethyl ester protons at δ 1.3–4.4 ppm). 13C^{13}C NMR confirms carbon assignments, including the boronic ester quaternary carbon (δ ~85 ppm) and ester carbonyl (δ ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS matches the molecular ion peak (e.g., [M+H]+^+) with the theoretical molecular weight (C15_{15}H19_{19}BN2_2O4_4: calc. 307.20) .
  • Melting Point : Consistency with literature values (e.g., 215–225°C for analogous compounds) .

Advanced Research Questions

Q. What strategies mitigate protodeboronation during Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer : Protodeboronation can be minimized by:

  • Using anhydrous, degassed solvents (e.g., THF or dioxane) to prevent hydrolysis.
  • Adding stabilizing ligands (e.g., SPhos or XPhos) to the palladium catalyst.
  • Conducting reactions under inert atmospheres (N2_2 or Ar) and avoiding prolonged heating (>24 hours).
  • Substituting aryl chlorides with more reactive aryl triflates as coupling partners to reduce reaction times .

Q. How does steric hindrance from the ethyl carboxylate group influence cross-coupling efficiency?

  • Experimental Insights :

  • Steric Effects : The ethyl carboxylate at position 3 creates steric bulk, which may slow transmetallation steps. Kinetic studies using 1H^1H NMR monitoring show a 10–15% decrease in yield compared to non-esterified analogs.
  • Electronic Effects : The electron-withdrawing ester group enhances electrophilicity at position 6, improving oxidative addition rates with Pd(0) catalysts.
  • Optimization : Higher catalyst loading (5 mol% Pd) and elevated temperatures (90°C) counteract steric limitations .

Q. What analytical techniques resolve contradictions in NMR assignments for structurally similar derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Differentiates overlapping aromatic signals and confirms connectivity between the boronic ester and imidazo[1,2-a]pyridine core.
  • X-ray Crystallography : Provides unambiguous structural confirmation. For example, crystallographic data for analogous compounds (e.g., ethyl 6-methyl-4-[2-(dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-tetrahydropyrimidine-5-carboxylate) show bond angles and torsion angles critical for spectral interpretation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。